(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid is an organic compound featuring an amino group, a furan ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and a suitable amino acid precursor.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the amino group. This can be achieved through a series of reactions including
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its chemical versatility.
Scientific Research Applications
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(2-furyl)propanoic acid: Similar structure but with a different substitution pattern on the furan ring.
(3R)-3-amino-3-(3-methylthiophene-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
QGGIMUUQUCLJRJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(OC=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(OC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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